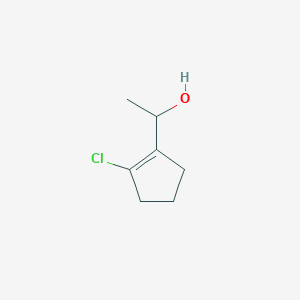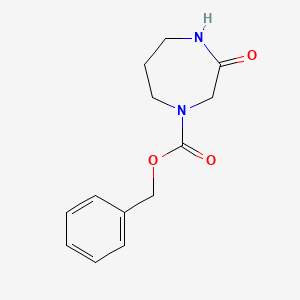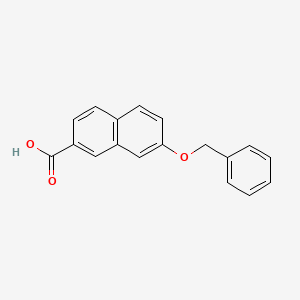![molecular formula C10H10N2O2 B8485563 METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of glycine, with the carboxyl group esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE typically involves the reaction of 3-cyanobenzylamine with glycine methyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloride and facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines or secondary amines.
Substitution: Substituted products with different functional groups replacing the ester moiety.
科学研究应用
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE involves its interaction with molecular targets through various pathways. The cyanophenyl group can participate in π-π stacking interactions, while the glycine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
相似化合物的比较
Similar Compounds
N-Phenylglycine methyl ester: Similar structure but lacks the nitrile group.
N-(4-Cyanophenyl)glycine methyl ester: Similar structure with the nitrile group in the para position.
N-(3-Cyanophenyl)glycine ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE is unique due to the presence of the nitrile group in the meta position, which can influence its reactivity and interactions with other molecules
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
methyl 2-(3-cyanoanilino)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-3-8(5-9)6-11/h2-5,12H,7H2,1H3 |
InChI 键 |
UPKCCUQUNKOWRX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC1=CC=CC(=C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-2,3-dihydro-1-benzofuran-5-yl)benzonitrile](/img/structure/B8485550.png)




